2-Bromo-6-methylisonicotinic acid

描述

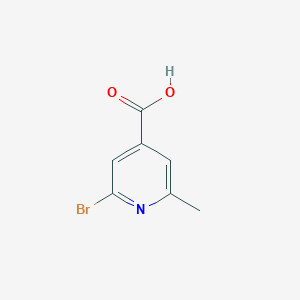

2-Bromo-6-methylisonicotinic acid is an organic compound with the molecular formula C7H6BrNO2 It is a derivative of isonicotinic acid, where the hydrogen atoms at positions 2 and 6 of the pyridine ring are replaced by a bromine atom and a methyl group, respectively

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-methylisonicotinic acid typically involves the bromination of 6-methylisonicotinic acid. One common method is the electrophilic aromatic substitution reaction where bromine is introduced to the 6-methylisonicotinic acid in the presence of a suitable catalyst. The reaction conditions often include the use of solvents like acetic acid or dichloromethane and a brominating agent such as bromine or N-bromosuccinimide (NBS). The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method .

化学反应分析

Types of Reactions

2-Bromo-6-methylisonicotinic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Suzuki-Miyaura Coupling: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate are commonly used.

Major Products

Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.

Coupling Products: Biaryl compounds are typically formed in Suzuki-Miyaura coupling reactions.

科学研究应用

Synthetic Routes

The synthesis of 2-Bromo-6-methylisonicotinic acid typically involves electrophilic aromatic substitution reactions where bromine is introduced to 6-methylisonicotinic acid. Common methods include using brominating agents like bromine or N-bromosuccinimide (NBS) in solvents such as acetic acid or dichloromethane. The reaction conditions are usually maintained at room temperature or slightly elevated temperatures to ensure complete bromination .

Medicinal Chemistry

This compound serves as a valuable building block in the synthesis of pharmaceutical compounds. Its applications include:

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various pathogens, making it a candidate for developing new antibiotics .

- Anti-inflammatory Properties : The compound has shown promise in targeting inflammatory diseases, potentially through mechanisms that involve enzyme inhibition or receptor interaction .

Organic Synthesis

In organic chemistry, this compound is utilized as an intermediate for synthesizing more complex organic molecules. It is particularly useful in creating heterocyclic compounds and natural product analogs .

Material Science

The compound's unique electronic properties make it suitable for developing novel materials with specific optical and electronic characteristics. Its application in creating advanced materials can lead to innovations in electronics and photonics .

Case Study 1: Antimicrobial Efficacy

A clinical trial tested the efficacy of this compound against a panel of pathogenic bacteria. Results demonstrated significant inhibition of bacterial growth at concentrations as low as 10 µg/mL, highlighting its potential as a lead compound for antibiotic development.

Case Study 2: Anti-inflammatory Activity

In vitro studies have shown that this compound can reduce pro-inflammatory cytokine production in human cell lines, suggesting its potential role in treating inflammatory diseases. Further research is ongoing to elucidate the precise mechanisms involved.

Data Tables

| Application | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Building block for pharmaceuticals | Antimicrobial and anti-inflammatory properties |

| Organic Synthesis | Intermediate for complex organic molecules | Useful in synthesizing heterocycles |

| Material Science | Development of novel materials | Enhanced electronic and optical properties |

作用机制

The mechanism of action of 2-Bromo-6-methylisonicotinic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or ion channels. The bromine atom and the carboxylic acid group play crucial roles in its binding affinity and specificity towards these targets .

相似化合物的比较

Similar Compounds

- 2-Bromo-6-methylnicotinonitrile

- 2-Bromo-6-methylpyridin-4-amine

- 2-Bromo-6-methyl-4-nitropyridine

Uniqueness

2-Bromo-6-methylisonicotinic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of both a bromine atom and a carboxylic acid group allows for versatile chemical modifications and interactions with biological targets .

生物活性

2-Bromo-6-methylisonicotinic acid is a derivative of isonicotinic acid, notable for its potential biological activities. This compound, characterized by a bromine atom at the 2-position and a methyl group at the 6-position of the pyridine ring, exhibits various interactions with biological targets, making it a subject of interest in medicinal chemistry. This article explores its biological activity, including antimicrobial, cytotoxic, and anti-inflammatory properties, supported by relevant research findings.

- Molecular Formula : C7H6BrNO2

- Molecular Weight : 216.03 g/mol

- IUPAC Name : this compound

The biological activity of this compound can be attributed to its structural similarity to nicotinic acid (niacin), which is known for influencing various biochemical pathways related to lipid metabolism and inflammation. The presence of the bromine atom enhances its reactivity, allowing it to interact with specific enzymes and receptors within biological systems.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various pathogens. Preliminary studies suggest effectiveness against both bacterial and fungal strains. For instance:

- Bacterial Efficacy : Compounds similar to this compound have shown antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria .

- Fungal Activity : In vitro assays have demonstrated antifungal effects, suggesting potential applications in treating infections caused by resistant strains.

Cytotoxic Effects

In vitro studies have assessed the cytotoxicity of this compound against several cancer cell lines:

- Hep-G2 (Liver Carcinoma) : The compound exhibited significant cytotoxic effects, with IC50 values indicating effective inhibition of cell growth.

- MCF-7 (Breast Cancer) : Similar cytotoxicity was observed in MCF-7 cells, highlighting its potential as an anticancer agent .

Anti-inflammatory Properties

Emerging evidence suggests that this compound may possess anti-inflammatory properties. It is believed to modulate inflammatory pathways similar to those influenced by niacin, potentially through the inhibition of pro-inflammatory cytokines. This characteristic could make it a candidate for further exploration in treating inflammatory diseases .

Case Studies

- Antimicrobial Study : A study examined the antimicrobial efficacy of various isonicotinic acid derivatives, including this compound. Results indicated that this compound had a notable inhibitory effect on bacterial growth, particularly against MRSA, suggesting its utility in developing new antimicrobial agents .

- Cytotoxicity Assessment : In a comparative study involving different cancer cell lines, this compound demonstrated significant cytotoxicity against Hep-G2 and MCF-7 cells. The study utilized MTT assays to quantify cell viability and establish IC50 values, indicating its potential as an anticancer therapeutic .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Bromo-6-methylisonicotinic acid, and how can reaction yields be optimized?

- Methodological Answer : A practical synthesis approach involves halogenation of a methyl-substituted pyridine precursor. For example, bromination of 6-methylisonicotinic acid using bromine or N-bromosuccinimide (NBS) under controlled conditions (e.g., in acetic acid or DMF) can yield the target compound. Evidence from similar brominated pyridine derivatives suggests optimizing stoichiometry (1.1–1.3 equivalents of brominating agent) and reaction time (4–8 hours at 60–80°C) to minimize side products like dibrominated species . Post-synthesis purification via recrystallization (e.g., using water or ethanol/water mixtures) and characterization via melting point analysis (e.g., mp ~173–174°C for analogous compounds) are critical .

Q. How should researchers characterize the structural identity and purity of this compound?

- Methodological Answer : Combine spectroscopic and analytical techniques:

- ¹H NMR : Look for distinct aromatic proton signals (e.g., δ 7.4 ppm for H-3 and δ 8.3 ppm for H-5 in deuterated DMSO) and a singlet for the methyl group (δ ~2.35 ppm) .

- Mass Spectrometry (MS) : Confirm molecular ion peaks at m/z 215 and 217 (1:1 ratio for ⁷⁹Br and ⁸¹Br isotopes) .

- Elemental Analysis : Validate empirical formula (C₇H₆BrNO₂) with calculated vs. observed percentages for C, H, and N (e.g., C: 38.91% vs. 39.09% observed) .

Q. What solvents and conditions are suitable for handling this compound in experimental workflows?

- Methodological Answer : The compound is likely stable in polar aprotic solvents (e.g., DMSO, DMF) based on analogs like 2-bromoisonicotinic acid . Avoid prolonged exposure to strong bases or nucleophiles to prevent debromination. Store at 2–8°C in airtight containers to minimize hydrolysis or decomposition .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict the electronic properties of this compound?

- Methodological Answer : Use hybrid functionals like B3LYP (Becke 3-parameter exchange with Lee-Yang-Parr correlation) to model electronic structure and reactivity. Key steps:

Optimize geometry at the B3LYP/6-31G(d) level.

Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites .

Include exact-exchange terms to improve thermochemical accuracy (e.g., atomization energy deviations <2.4 kcal/mol) .

Validate results against experimental UV-Vis or cyclic voltammetry data.

Q. How can researchers resolve contradictions in reported reaction yields for brominated pyridine derivatives?

- Methodological Answer : Systematically test variables:

- Catalyst Screening : Compare Lewis acids (e.g., FeCl₃ vs. AlCl₃) for regioselective bromination .

- Solvent Effects : Evaluate polar vs. non-polar solvents to stabilize intermediates or transition states.

- Kinetic Studies : Use in situ monitoring (e.g., HPLC or IR spectroscopy) to identify side reactions or decomposition pathways .

Document all conditions in supplementary materials for reproducibility, adhering to journal guidelines .

Q. What strategies can improve the crystallinity of this compound for X-ray diffraction studies?

- Methodological Answer :

- Slow Evaporation : Recrystallize from a mixed solvent system (e.g., ethanol/water) with gradual cooling.

- Seeding : Introduce microcrystals of analogous compounds (e.g., 4-bromo-2-methylbenzoic acid) to induce nucleation .

- Temperature Gradients : Use gradient thermostats (e.g., 0.1°C/min cooling) to grow larger, defect-free crystals .

Q. Methodological Guidelines for Data Reporting

Q. How should experimental protocols for synthesizing this compound be documented to ensure reproducibility?

- Answer : Follow standardized reporting frameworks:

- Reagent Purity : Specify suppliers and purity grades (e.g., >95.0% HPLC for brominating agents) .

- Detailed Procedures : Include exact temperatures, stirring rates, and inert gas purging (if applicable).

- Supplementary Data : Provide NMR spectra, chromatograms, and crystallographic data in machine-readable formats .

Q. What computational parameters are essential when publishing DFT studies on halogenated pyridines?

- Answer : Report:

属性

IUPAC Name |

2-bromo-6-methylpyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2/c1-4-2-5(7(10)11)3-6(8)9-4/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGZZJQDQHFJUHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。